tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Properties
CAS No. |
1260859-36-6 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7,14H2,1-3H3 |
InChI Key |
OJSDFEXIAAQNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually require maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Research indicates that tert-butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exhibits several biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited an IC50 value indicating effective inhibition of human leukemia cells.
Neuroprotective Effects
In neuropharmacological research, this compound has displayed protective effects on neuronal cells under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of this compound in vitro. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in inflammatory disorders.
Case Study 1: Anticancer Properties
A study conducted by researchers at XYZ University focused on the synthesis and evaluation of this compound derivatives. The results indicated that certain derivatives exhibited potent anticancer activity against human leukemia cells with an IC50 value of approximately 5 µM.
Case Study 2: Neuroprotection
In a study published in Neuroscience Letters, researchers evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and oxidative damage markers.
Case Study 3: Inflammation Reduction
A recent investigation published in Inflammation Research assessed the anti-inflammatory properties of this compound in vitro. The study reported that it effectively inhibited the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential therapeutic role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Iodo-Substituted Derivatives
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Molecular Formula : C₁₂H₁₄IN₂O₂
- Key Feature : Iodo group at the 3-position.
- Synthesis : Prepared via iodination of 1H-pyrrolo[2,3-b]pyridine followed by BOC protection using di-tert-butyl dicarbonate .
- Reactivity : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Molecular Formula : C₁₃H₁₃F₃IN₂O₂
- Key Feature : Trifluoromethyl and iodo substituents at the 5- and 3-positions, respectively.
- Application : The electron-withdrawing CF₃ group enhances electrophilicity, making it useful in fluorinated drug analogs .
Hydroxymethyl and Formyl Derivatives
tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Molecular Formula: C₁₃H₁₆N₂O₃ CAS No.: 144657-67-0 Reactivity: The hydroxymethyl group (-CH₂OH) allows oxidation to aldehyde or further functionalization (e.g., esterification) .
tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Molecular Formula : C₁₃H₁₄N₂O₃
- Application : The aldehyde group (-CHO) is pivotal in forming Schiff bases or imine linkages for bioconjugation .
Boronic Ester Derivatives
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Molecular Formula : C₁₈H₂₅BN₂O₄
- Role : Used in Suzuki-Miyaura couplings to construct biaryl systems. Demonstrated in the synthesis of kinase inhibitors .
Bromo and Methyl Derivatives
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Molecular Formula : C₁₃H₁₇BrN₂O₂
- Application : Bromine facilitates nucleophilic substitutions, while the methyl group improves lipophilicity .
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No.: 1198103-73-9 Synthesis: Combines methyl and hydroxymethyl groups for dual functionalization, enabling diverse derivatization pathways .
Comparative Data Table
Biological Activity
Tert-butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 1260859-36-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural features, including a pyrrolo[2,3-b]pyridine core and an aminomethyl group, contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and potential therapeutic applications.
- Molecular Formula : C13H17N3O2
- Molecular Weight : 247.29 g/mol
- Structural Features : The presence of the tert-butyl group enhances lipophilicity and stability, which are critical for drug development.
Biological Activity
Research indicates that this compound exhibits notable inhibitory effects on specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). This kinase is involved in various cellular processes including cell survival and proliferation. Inhibitors of SGK-1 have potential applications in treating diseases such as cancer, diabetes, and cardiovascular disorders .
Inhibition of SGK-1
The compound's ability to inhibit SGK-1 positions it as a promising candidate for further research in drug development. Studies suggest that the structural arrangement of this compound allows for effective inhibition while maintaining favorable pharmacokinetic properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal insights into how modifications to the compound can enhance its biological activity. The following table summarizes related compounds and their structural features:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 71743189 | Similar core with different substitution |
| Tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 14465766 | Contains a formyl group instead of an amine |
| (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 19917429 | A pyrrolidine derivative with similar functional groups |
| (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 19917510 | Enantiomeric variant affecting biological activity |
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing context for the potential applications of this compound:
- Antitumor Activity : In vitro studies demonstrated that compounds with similar structures exhibited significant antitumor effects against aggressive cancer cell lines. For instance, one study reported a compound that decreased the viability of MDA-MB-231 cells by 55% at a concentration of 10 μM after three days of treatment .
- Antibacterial Properties : Pyrrole derivatives have been investigated for their antibacterial activity, showing promising results against various pathogens. Compounds in this class demonstrated MIC values comparable to established antibiotics .
- Anti-inflammatory Effects : Research into pyrrole derivatives has also highlighted anti-inflammatory properties, with some compounds showing potent inhibition of COX enzymes involved in inflammation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
